Alzodef
Overview
Description
Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN2. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, and is marketed under the trade name Temposil. The compound interferes with the normal metabolism of alcohol by preventing the breakdown of acetaldehyde, leading to unpleasant reactions when alcohol is consumed .
Mechanism of Action
Target of Action
Alzodef, also known as calcium cyanamide, is a compound that primarily targets the aldehyde dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .
Mode of Action
This compound inhibits the action of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde in the body . This results in a series of unpleasant physiological reactions, including facial flushing, nausea, and rapid heartbeat, when alcohol is consumed . This reaction is intended to deter individuals from consuming alcohol.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . By inhibiting aldehyde dehydrogenase, this compound disrupts the normal metabolism of alcohol, leading to an accumulation of acetaldehyde, a toxic intermediate. This results in the manifestation of unpleasant symptoms when alcohol is consumed, acting as a deterrent for alcohol consumption .
Pharmacokinetics
It is known that the compound is metabolized in the liver, and its effects can last for several hours to a few days . The rate of absorption, distribution, metabolism, and excretion (ADME) can vary depending on several factors, including the dose and the individual’s metabolic rate .
Result of Action
The primary result of this compound’s action is the deterrence of alcohol consumption. By causing an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, this compound induces a series of unpleasant physiological reactions when alcohol is consumed . This serves as a deterrent for individuals who are trying to abstain from alcohol.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be reduced in alkaline conditions . Additionally, the presence of certain microorganisms in the soil can enhance the compound’s effectiveness as a fertilizer . .
Biochemical Analysis
Biochemical Properties
Calcium Cyanamide interacts with various enzymes and proteins in the soil. It generates dicyandiamide, a nitrification inhibitor . This interaction with the soil’s biochemical reactions significantly suppresses N2O emissions .
Cellular Effects
The application of Calcium Cyanamide has a profound effect on the soil bacterial community. It reduces the soil bacterial alpha diversity indices, and the family Planococcaceae becomes dominant in the bacterial communities .
Molecular Mechanism
Calcium Cyanamide exerts its effects at the molecular level by gradually hydrolyzing into urea in the soil . This process generates dicyandiamide, which acts as a nitrification inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Cyanamide change over time. On the seventh day after fertilizer application, a significant reduction in soil bacterial alpha diversity indices was observed .
Metabolic Pathways
Calcium Cyanamide is involved in the nitrification process in the soil. It is gradually hydrolyzed into urea, which generates dicyandiamide, a nitrification inhibitor .
Transport and Distribution
Calcium Cyanamide is distributed in the soil where it undergoes hydrolysis to form urea
Subcellular Localization
The subcellular localization of Calcium Cyanamide is not well studied. Given its role in soil biochemistry, it is likely to interact with various enzymes and proteins in the soil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium carbimide is synthesized by heating calcium cyanamide in the presence of nitrogen. The reaction typically occurs at high temperatures, around 1000°C, in an electric furnace. The process can be represented by the following chemical equation:
CaC2+N2→CaCN2+C
Industrial Production Methods: Industrial production of calcium carbimide involves the use of calcium carbide and nitrogen gas. The calcium carbide is heated in an electric furnace, and nitrogen gas is passed over it to produce calcium carbimide. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Calcium carbimide undergoes various chemical reactions, including:
Oxidation: Calcium carbimide can be oxidized to produce calcium cyanate.
Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.
Substitution: It can react with acids to form calcium salts and release cyanamide.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Involves the use of acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium cyanate.
Hydrolysis: Calcium carbonate and ammonia.
Substitution: Calcium salts and cyanamide.
Scientific Research Applications
Calcium carbimide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Studied for its effects on metabolic pathways and enzyme inhibition.
Medicine: Used as an alcohol deterrent in the treatment of alcoholism.
Industry: Employed in the production of fertilizers, where it acts as a nitrogen source for plants.
Comparison with Similar Compounds
Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.
Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.
Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .
Properties
Key on ui mechanism of action |
Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |
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CAS No. |
156-62-7 |
Molecular Formula |
CCaN2 |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
calcium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |
InChI Key |
MYFXBBAEXORJNB-UHFFFAOYSA-N |
impurities |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |
SMILES |
C(#N)N.[Ca+2] |
Canonical SMILES |
C(=[N-])=[N-].[Ca+2] |
boiling_point |
Sublimes 1150-1200ºC |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |
density |
2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |
flash_point |
286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |
melting_point |
1300ºC |
physical_description |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
Related CAS |
25300-84-9 156-62-7 (calcium salt (1:1)) |
solubility |
Soluble |
vapor_density |
1.45 (Air = 1) |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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